molecular formula C21H23N5O2 B2946765 2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2309775-62-8

2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2946765
CAS No.: 2309775-62-8
M. Wt: 377.448
InChI Key: LTPQMWATNRALGY-UHFFFAOYSA-N
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Description

2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound that boasts a complex structure with potential applications in various scientific fields. Its structure incorporates a pyrido[1,2-a]pyrimidin-4-one core linked to a piperidin-1-yl moiety through a methylene bridge, which in turn is connected to a cyclopropylpyrimidine group. This multi-faceted arrangement suggests a rich potential for biological and chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves several key steps:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core: : This can be achieved through a cyclization reaction of a substituted pyridine with a suitable nitrile.

  • Introduction of the piperidin-1-yl moiety: : This is usually performed via an alkylation reaction where a piperidine derivative is added to the core structure.

  • Attachment of the cyclopropylpyrimidine group: : This step involves an etherification reaction, where the hydroxyl group of the piperidine derivative reacts with a halo-cyclopropylpyrimidine.

Industrial Production Methods

For industrial-scale production, the processes involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Catalysts and reagents are selected to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where specific functional groups are converted to their oxidized forms.

  • Reduction: : Reduction reactions can be employed to modify the oxidation state of certain moieties within the compound.

  • Substitution: : Substitution reactions are common, allowing the introduction or replacement of functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.

  • Substitution: : Halogenation with compounds like bromine (Br2) followed by nucleophilic substitution.

Major Products

The major products formed depend on the specific reactions performed. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can convert double bonds into single bonds, and substitution can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one finds utility in various fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Explored for its potential as a therapeutic agent due to its unique structure.

  • Industry: : Employed in the development of new materials and chemicals.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition or activation of enzymatic reactions, alteration of signal transduction processes, or binding to nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • 2-(4-(methoxymethyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • 2-(4-(cyclopropylmethyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of 2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of a pyrido[1,2-a]pyrimidin-4-one core with a piperidin-1-yl moiety and a cyclopropylpyrimidine group. This specific arrangement endows it with distinct physical and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-21-12-19(24-18-3-1-2-8-26(18)21)25-9-6-15(7-10-25)13-28-20-11-17(16-4-5-16)22-14-23-20/h1-3,8,11-12,14-16H,4-7,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPQMWATNRALGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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